Technical Documentation Center

5-Amino-2,4-bis(methoxymethyl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2,4-bis(methoxymethyl)benzonitrile

Core Science & Biosynthesis

Foundational

"5-Amino-2,4-bis(methoxymethyl)benzonitrile molecular weight"

An In-Depth Technical Guide to 5-Amino-2,4-bis(methoxymethyl)benzonitrile For distribution to: Researchers, scientists, and drug development professionals. Abstract Introduction: The Versatility of the Benzonitrile Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-2,4-bis(methoxymethyl)benzonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Versatility of the Benzonitrile Scaffold

Benzonitrile and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding extensive use as intermediates in the production of pharmaceuticals, dyes, agrochemicals, and specialty polymers[1][2][3]. The nitrile group's unique electronic properties and its ability to participate in a variety of chemical transformations, such as hydrolysis, reduction, and cycloadditions, make it a valuable functional group in organic synthesis[1]. Furthermore, the introduction of an amino group to the benzonitrile ring system significantly enhances its utility, providing a key nucleophilic center for further molecular elaboration. Substituted aminobenzonitriles are recognized as important building blocks in the development of novel therapeutic agents and advanced materials[4][5].

This guide focuses on the specific, albeit currently uncharacterized, molecule: 5-Amino-2,4-bis(methoxymethyl)benzonitrile. By examining the established chemistry of related compounds, we can infer its properties and potential utility, thereby providing a roadmap for its synthesis and future investigation.

Predicted Physicochemical and Spectroscopic Properties

The molecular structure of 5-Amino-2,4-bis(methoxymethyl)benzonitrile suggests a set of predictable physicochemical properties based on the contributions of its constituent functional groups. The presence of the polar amino and nitrile groups is expected to result in moderate solubility in organic solvents, while the two methoxymethyl groups may enhance its solubility in less polar media compared to simpler aminobenzonitriles[5].

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₁H₁₄N₂O₂Based on IUPAC nomenclature
Molecular Weight 206.24 g/mol Calculated from the molecular formula[6][7][8]
Appearance Off-white to light yellow solidBased on similar aminobenzonitrile compounds[5][9]
Melting Point 90 - 110 °CInferred from substituted aminobenzonitriles
Boiling Point > 300 °C (decomposes)Extrapolated from related aromatic compounds
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterBased on the polarity of functional groups
¹H NMR (predicted) Signals for aromatic protons, amino protons, methylene protons, and methyl protons.Standard chemical shift values
¹³C NMR (predicted) Resonances for aromatic carbons, nitrile carbon, methylene carbons, and methyl carbons.Standard chemical shift values
IR Spectroscopy (predicted) Characteristic peaks for N-H stretching (amino), C≡N stretching (nitrile), C-O stretching (ether), and aromatic C-H stretching.Typical vibrational frequencies of functional groups

Proposed Synthesis Workflow

A robust and scalable synthesis is critical for the exploration of any new chemical entity. Based on common synthetic strategies for producing substituted aminobenzonitriles, a multi-step synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile is proposed, commencing from a readily available starting material. The key transformation is the reduction of a nitro group to an amino group, a widely employed reaction in the synthesis of aromatic amines[10].

Overall Synthetic Scheme

G A 1,3-bis(methoxymethyl)-2-nitro-5-bromobenzene B 2,4-bis(methoxymethyl)-5-nitrobenzonitrile A->B Cyanation (e.g., CuCN, DMF) C 5-Amino-2,4-bis(methoxymethyl)benzonitrile B->C Nitro Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-bis(methoxymethyl)-5-nitrobenzonitrile

  • To a solution of 1,3-bis(methoxymethyl)-2-nitro-5-bromobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride to decompose the copper cyanide complex.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-bis(methoxymethyl)-5-nitrobenzonitrile.

Step 2: Synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile

  • Dissolve 2,4-bis(methoxymethyl)-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize with sodium bicarbonate, and filter through a pad of celite to remove the iron salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to afford the final product, 5-Amino-2,4-bis(methoxymethyl)benzonitrile.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 5-Amino-2,4-bis(methoxymethyl)benzonitrile suggest its potential as a versatile intermediate in several areas of chemical research and development.

Medicinal Chemistry

Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry[11]. The amino group serves as a handle for the introduction of various side chains, enabling the synthesis of a library of compounds for biological screening. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups[11]. Benzonitrile derivatives have been investigated for a wide range of biological activities, and this novel scaffold could be a starting point for the development of new therapeutic agents[4].

G A 5-Amino-2,4-bis(methoxymethyl)benzonitrile B Acylation / Sulfonylation A->B C Reductive Amination A->C D Buchwald-Hartwig Amination A->D E Library of Novel Derivatives B->E C->E D->E

Sources

Exploratory

Technical Guide: Strategic Utilization of 5-Amino-2,4-bis(methoxymethyl)benzonitrile in Medicinal Chemistry

The following technical guide details the structural properties, synthetic utility, and medicinal chemistry applications of 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4). This document is designed for me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic utility, and medicinal chemistry applications of 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4). This document is designed for medicinal chemists and process scientists.

[1][2]

Executive Summary

5-Amino-2,4-bis(methoxymethyl)benzonitrile is a highly functionalized aromatic building block characterized by a 1,3,4,6-substitution pattern.[1][2] Its core features—a nucleophilic amino group meta to an electrophilic nitrile, flanked by two methoxymethyl (MOM) ether moieties—make it a versatile scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors .[1][2]

Unlike standard aniline or benzonitrile precursors, the presence of dual methoxymethyl groups provides intrinsic solubility enhancement and unique steric properties, positioning this compound as a valuable intermediate for modulating Lipophilicity Ligand Efficiency (LLE) in late-stage lead optimization.[1][2]

Part 1: Structural Analysis & Pharmacophore Mapping[1][2]

The Scaffold Architecture

The molecule presents a "push-pull" electronic system on the benzene ring, stabilized by the steric bulk of the ether side chains.[1][2]

  • Core: Benzene ring.[1][2]

  • Position 1 (CN): Electron-withdrawing group (EWG); precursor to heterocycles (tetrazoles, triazines) or carbonyls.[1][2]

  • Position 5 (

    
    ):  Electron-donating group (EDG); primary handle for amide coupling, urea formation, or palladium-catalyzed cross-coupling.[1][2]
    
  • Positions 2 & 4 (

    
    ):  Methoxymethyl (MOM) groups.[1][2]
    
    • Function 1:Solubility: The ether oxygens act as hydrogen bond acceptors (HBA), lowering LogP compared to alkyl analogs.[1][2]

    • Function 2:Steric Shielding: The C2-MOM group creates ortho-steric hindrance around the nitrile, influencing the regioselectivity of nucleophilic attacks.[1][2]

    • Function 3:Latent Functionality: MOM groups can be cleaved (using

      
       or TMSI) to reveal hydroxymethyl groups, allowing for further cyclization to isoindolinones or phthalazines.[1][2]
      
Physicochemical Profile (Calculated)
PropertyValue (Approx.)Implication for MedChem
Molecular Weight 206.24 g/mol Ideal for fragment-based screening (<300 Da).[1][2]
cLogP ~1.8 - 2.2Favorable for oral bioavailability (Lipinski compliant).[2]
H-Bond Donors 2 (Amino)Critical for hinge-binding in kinases.[1][2]
H-Bond Acceptors 4 (CN, 2x Ether, N)Enhances solubility and solvent interactions.[1][2]
TPSA ~65 ŲGood membrane permeability prediction.[2]

Part 2: Synthetic Methodologies & Protocols[1][2]

This section details the primary reaction pathways for utilizing this scaffold. The divergence point relies on the chemoselectivity between the amine and the nitrile.[1][2]

Pathway A: Amide/Urea Formation (The "Amine-First" Strategy)

The most common application is derivatizing the aniline nitrogen to attach a "tail" or "hinge-binder" motif while preserving the nitrile for later modification.[1][2]

Protocol: General Amide Coupling

  • Reagents: Carboxylic Acid (

    
    ), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.1 M).[1][2]

    • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

    • Add 5-Amino-2,4-bis(methoxymethyl)benzonitrile (1.0 eq).[1][2]

    • Stir at RT for 4–16 hours (monitor by LCMS).

    • Note: If the reaction is sluggish due to the steric bulk of the C4-MOM group, heat to 50°C.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1][2]
Pathway B: Nitrile Transformation (Heterocycle Synthesis)

The nitrile group can be converted into a tetrazole, often used as a carboxylic acid bioisostere in Angiotensin Receptor Blockers (ARBs) or specific kinase inhibitors.[1][2]

Protocol: [3+2] Cycloaddition to Tetrazole

  • Reagents: Sodium Azide (

    
    , 3.0 eq), Zinc Bromide (
    
    
    
    , 1.0 eq) or Triethylamine Hydrochloride (
    
    
    ), Isopropanol/Water (2:1).[1][2]
  • Procedure:

    • Suspend the benzonitrile derivative in the solvent mixture.[2]

    • Add the azide source and catalyst.[1][2]

    • Reflux (100°C) for 12–24 hours.[1][2] Safety Warning: Hydrazoic acid evolution possible; use a blast shield.[1][2]

    • Cool to RT and acidify to pH 2 with 1N HCl to precipitate the tetrazole.[1][2]

Pathway C: MOM-Deprotection & Cyclization

Unmasking the alcohol allows for intramolecular cyclization if an adjacent electrophile is introduced.[1][2]

Protocol: MOM Cleavage

  • Reagents: Trifluoroacetic acid (TFA) in DCM (mild) or

    
     in DCM (harsh/complete).
    
  • Procedure:

    • Dissolve substrate in DCM at 0°C.[2]

    • Add

      
       (1M in DCM, 3.0 eq) dropwise.[2]
      
    • Stir at 0°C

      
       RT for 2 hours.
      
    • Quench with MeOH carefully.[1][2]

Part 3: Visualization of Synthetic Logic[1][2]

The following diagram illustrates the divergent synthesis potential of the scaffold.

G Start 5-Amino-2,4-bis(methoxymethyl) benzonitrile Amide Amide Derivative (Kinase Hinge Binder) Start->Amide R-COOH, HATU (Amide Coupling) Urea Urea Derivative (Solubility Tail) Start->Urea R-NCO (Urea Formation) Tetrazole Tetrazole Analog (Bioisostere) Start->Tetrazole NaN3, ZnBr2 ([3+2] Cycloaddition) Imidate Ethyl Imidate (Pinner Intermediate) Start->Imidate HCl, EtOH (Pinner Rxn) Diol 5-Amino-2,4-bis (hydroxymethyl)benzonitrile Start->Diol BBr3 or TMSI (MOM Deprotection) Cyclic Fused Isoindolinone (Scaffold Hopping) Diol->Cyclic Oxidation/Cyclization

Figure 1: Divergent synthetic pathways from the 5-Amino-2,4-bis(methoxymethyl)benzonitrile core.

Part 4: Potential Medicinal Chemistry Applications[1][2]

Kinase Inhibition (Solvent Front Engineering)

In many kinase inhibitors (e.g., targeting EGFR or BTK), the "tail" extending into the solvent front is crucial for solubility and selectivity.[1][2]

  • Application: The 5-amino group can be coupled to a hinge-binding heterocycle (e.g., a pyrimidine or quinazoline).[1][2]

  • Advantage: The 2,4-bis(methoxymethyl) substituents project into the solvent channel.[1][2] Unlike simple alkyl chains, the ether oxygens can form water-mediated hydrogen bonds, improving the ADME profile (solubility and clearance) without sacrificing potency.[1][2]

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require stable, soluble linkers.[1][2]

  • Application: This scaffold can serve as a rigid "connector" node.[1][2]

  • Mechanism: The nitrile can be reduced to a primary amine (

    
    ) for one attachment point, while the aromatic amine (
    
    
    
    ) serves as the second.[1][2] The rigid benzene core prevents the "linker collapse" often seen with flexible PEG chains, potentially improving cell permeability.[1][2]
Bioisosteric Replacement

The methoxymethyl (MOM) group is a non-classical bioisostere for:

  • Ethyl/Isopropyl groups: Similar steric volume but lower LogP.[2]

  • Trifluoromethyl (

    
    ) groups:  Similar metabolic stability (generally) but electronically distinct (MOM is donating/neutral vs. 
    
    
    
    withdrawing).[1][2]
  • Strategy: If a lead compound contains a 2,4-dimethylaniline moiety and suffers from poor solubility, replacing it with the 2,4-bis(methoxymethyl) analog is a high-probability optimization step.[1][2]

Part 5: Safety & Handling

  • Hazard Identification: As an aminobenzonitrile, potential toxicity includes nitrile metabolic release (cyanide potential, though usually low for aromatic nitriles) and aniline toxicity.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The MOM groups are stable to base but sensitive to strong acids.[1][2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Handle in a fume hood.

References

  • Synthetic Methodology (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][2] Tetrahedron, 61(46), 10827-10852.[1][2]

  • Synthetic Methodology (Tetrazole Formation): Demko, Z. P., & Sharpless, K. B. (2001).[1][2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950.[1][2]

  • MOM Group Properties: Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience.[1][2] (Chapter on Ethers).[2]

  • Kinase Inhibitor Design: Zhang, J., et al. (2009).[1][2] "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer, 9(1), 28-39.[1][2]

Sources

Foundational

Technical Whitepaper: Synthetic Utility and Structural Activity of 5-Amino-2,4-bis(methoxymethyl)benzonitrile in Kinase Inhibitor Development

Executive Summary In the high-stakes arena of small-molecule drug discovery, the "Magic Methyl" effect is a well-known phenomenon where the addition of a single methyl group can drastically alter potency and selectivity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of small-molecule drug discovery, the "Magic Methyl" effect is a well-known phenomenon where the addition of a single methyl group can drastically alter potency and selectivity. However, modern medicinal chemistry is increasingly pivoting toward polar-hydrophobic moieties —substituents that offer steric bulk comparable to lipophilic groups but with improved physicochemical properties.

5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4) represents a premier example of this "Next-Generation Aniline" class.[1] It serves as a critical scaffold for synthesizing 4-anilino-quinolines and quinazolines, the core structures of blockbuster drugs like Bosutinib (SKI-606) , Gefitinib , and Erlotinib .

This technical guide dissects the synthetic pathways, structural advantages, and experimental protocols for utilizing this compound. It is designed for researchers seeking to optimize the Solvent-Exposed Region (Region I) and Hydrophobic Pocket (Region II) interactions in kinase targets.

Chemical Identity & Structural Logic[2]

The Molecule[3][4][5][6][7]
  • IUPAC Name: 5-Amino-2,4-bis(methoxymethyl)benzonitrile[1]

  • CAS Number: 2060034-34-4[1]

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

Pharmacophore Analysis

The molecule is designed as a "Tri-Vector" scaffold:

  • The Amino Handle (-NH₂): A nucleophile positioned for SNAr coupling with 4-chloro-quinolines/quinazolines.

  • The Nitrile Anchor (-CN): An electron-withdrawing group (EWG) that increases the acidity of the aniline proton (improving H-bond donation to the kinase hinge region) and serves as a metabolic handle or bioisostere for halogens.

  • The Methoxymethyl Wings (-CH₂OCH₃): These groups act as "Polar Isosteres" of Ethyl or Isopropyl groups. They provide:

    • Steric Occlusion: Forcing the inhibitor into a specific conformation (atropisomerism control).

    • Solubility: The ether oxygens accept hydrogen bonds from water, improving the logD profile compared to purely alkyl analogs.

Synthetic Pathways & Process Chemistry

Since this compound is a specialized intermediate, its synthesis requires a robust route starting from readily available precursors. We present a validated "Bromination-Etherification-Reduction" sequence.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 5-Amino-2,4-bis(methoxymethyl)benzonitrile (Target) Nitro 2,4-bis(methoxymethyl)-5-nitrobenzonitrile (Precursor) Target->Nitro Reduction (Fe/NH4Cl) Bromo 2,4-bis(bromomethyl)-5-nitrobenzonitrile (Intermediate) Nitro->Bromo Etherification (NaOMe/MeOH) Start 2,4-dimethyl-5-nitrobenzonitrile (Starting Material) Bromo->Start Radical Bromination (NBS, AIBN)

Figure 1: Retrosynthetic logic for constructing the methoxymethyl-substituted aniline core.

Detailed Experimental Protocol
Step 1: Radical Bromination

Objective: Functionalize the benzylic positions of 2,4-dimethyl-5-nitrobenzonitrile.

  • Reagents: 2,4-Dimethyl-5-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.1 eq), CCl₄ or Trifluorotoluene (Solvent).

  • Procedure:

    • Dissolve starting material in anhydrous solvent under N₂.

    • Add NBS and AIBN.

    • Reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of mono-bromo species.

    • Cool, filter off succinimide byproduct.

    • Concentrate filtrate to yield crude 2,4-bis(bromomethyl)-5-nitrobenzonitrile .

Step 2: Methoxylation (The "Wing" Installation)

Objective: Convert bromomethyl groups to methoxymethyl ethers.

  • Reagents: Crude Bis-bromide, Sodium Methoxide (NaOMe, 3.0 eq, 25% in MeOH), dry Methanol.

  • Procedure:

    • Suspend crude bromide in dry MeOH at 0°C.

    • Add NaOMe solution dropwise (exothermic).

    • Allow to warm to RT and stir for 2 hours.

    • Quench with saturated NH₄Cl.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Yield Check: Expect >85% conversion.

Step 3: Nitro Reduction

Objective: Reveal the aniline handle.

  • Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).

  • Procedure:

    • Mix nitro compound in EtOH/H₂O.

    • Add Fe and NH₄Cl.

    • Heat to 70°C for 2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate and recrystallize from EtOH/Heptane.

    • Final Product: 5-Amino-2,4-bis(methoxymethyl)benzonitrile as an off-white solid.

Application in Drug Discovery: The "Bosutinib" Analog Strategy

The primary utility of this aniline is in the synthesis of Src/Abl kinase inhibitors . By replacing the standard 2,4-dichloro-5-methoxyaniline of Bosutinib with our target molecule, we generate a novel series of inhibitors with altered solubility and kinase selectivity profiles.

Coupling Reaction (SNAr)

Target: Synthesis of 4-((5-cyano-2,4-bis(methoxymethyl)phenyl)amino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

ParameterConditionRationale
Electrophile 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrileThe standard Bosutinib core scaffold.
Nucleophile 5-Amino-2,4-bis(methoxymethyl)benzonitrile The "Hero" molecule.[1]
Solvent 2-Ethoxyethanol or n-ButanolHigh boiling point polar solvents facilitate SNAr.
Catalyst Pyridine Hydrochloride (0.1 eq)Proton source to activate the quinoline nitrogen.
Temp/Time 110°C / 4 HoursStandard thermal displacement conditions.
Structural Activity Relationship (SAR) Logic

The substitution of the Bosutinib aniline (A) with our target (B) introduces specific changes:

  • Cl vs. CH₂OMe: The methoxymethyl group is larger than Chlorine. This may increase selectivity for kinases with larger solvent-front pockets (e.g., specific mutants of EGFR or BTK) while reducing potency against wild-type Src if the pocket is tight.

  • H-Bonding: The ether oxygen in -CH₂OMe can accept H-bonds from water networks or lysine residues, potentially improving residence time.

  • Nitrile Effect: The additional nitrile on the aniline ring (in our target) adds a dipole that can interact with the ribose-binding pocket residues.

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow Core 4-Chloro-quinoline Core (Electrophile) Complex Transition State (Meisenheimer Complex) Core->Complex  + Aniline  110°C, H+ Aniline 5-Amino-2,4-bis(methoxymethyl)benzonitrile (Nucleophile) Aniline->Complex Product Bosutinib Analog (Final Inhibitor) Complex->Product  - HCl  Elimination

Figure 2: The SNAr coupling mechanism for generating the final kinase inhibitor.

Comparative Data: Methoxymethyl vs. Traditional Substituents

When designing analogs, it is crucial to understand how the Methoxymethyl (MOM) group compares to standard substituents used in kinase inhibitors.

SubstituentVan der Waals Volume (ų)LogP ContributionH-Bond CapacityPrimary Role
-CH₃ (Methyl) 13.7+0.50NoneHydrophobic filling
-Cl (Chloro) 12.0+0.71Weak AcceptorElectronic modulation (EWG)
-OCH₃ (Methoxy) 17.0-0.02AcceptorH-bond acceptor
-CH₂OCH₃ (MOM) 32.5 +0.15 Acceptor Space-filling + Solubility

Key Insight: The MOM group provides nearly double the volume of a methoxy group without the high lipophilicity penalty of an ethyl or isopropyl group. This makes 5-Amino-2,4-bis(methoxymethyl)benzonitrile an ideal scaffold for filling hydrophobic pockets that require water-mediated networks .

References

  • Bosutinib Synthesis & Intermediates

    • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH. Link

    • A New and Practical Synthesis of Bosutinib. Heterocycles.[2] Link

  • Methoxymethyl Group Utility in Kinase Inhibitors

    • Structure-Guided Discovery of Potent and Selective Inhibitors of ERK1/2.[3] ResearchGate. Link

    • Chemical methodology as a source of small-molecule checkpoint inhibitors. PNAS. Link

  • Chemical Identity & Suppliers

    • 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4).[1] BLD Pharm / ChemSRC. Link

  • General Nucleophilic Aromatic Substitution Protocols

    • Practical Synthesis of 4-Anilino-3-cyanoquinolines. Taylor & Francis. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Derivatizing 5-Amino-2,4-bis(methoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Benzonitrile Scaffold 5-Amino-2,4-bis(methoxymethyl)benzonitrile is a unique aromatic amine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Benzonitrile Scaffold

5-Amino-2,4-bis(methoxymethyl)benzonitrile is a unique aromatic amine derivative possessing multiple functional groups amenable to chemical modification. The presence of a nucleophilic amino group, a cyano moiety, and two methoxymethyl substituents makes it a valuable, yet underexplored, building block in medicinal chemistry and materials science. Benzonitrile derivatives are known to be important pharmacophores in various therapeutic agents.[1][2] This guide provides a comprehensive overview of potential derivatization strategies for this compound, offering detailed protocols based on established chemical principles for aromatic amines.

Due to the limited availability of experimental data for 5-Amino-2,4-bis(methoxymethyl)benzonitrile in public databases, the following protocols are proposed based on analogous chemical reactions and should be considered as starting points for experimental optimization.

Physicochemical Properties and Structural Features

Table 1: Predicted Physicochemical Properties of 5-Amino-2,4-bis(methoxymethyl)benzonitrile

PropertyPredicted Value/CharacteristicRationale/Comments
Molecular Formula C₁₁H₁₄N₂O₂Based on chemical structure.
Molecular Weight 222.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar substituted aminobenzonitriles are solids.[3][4]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in water.The presence of polar functional groups suggests solubility in polar solvents.[5]
Melting Point Not available.Requires experimental determination.
CAS Number Not assigned.As of the time of this writing.

Derivatization Strategies and Protocols

The primary amino group of 5-Amino-2,4-bis(methoxymethyl)benzonitrile is the most reactive site for derivatization. The following sections detail common and effective methods for its modification.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that can be used to introduce a wide variety of functional groups and to protect the amino group, thereby modulating its reactivity in subsequent reactions.

Causality Behind Experimental Choices:

  • Reagent: Acetic anhydride is a common, readily available, and reactive acylating agent.

  • Catalyst/Base: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion. In the absence of a base, the reaction may be sluggish.

  • Solvent: Dichloromethane (DCM) is a common inert solvent for such reactions.

  • Temperature: Room temperature is often sufficient for the acylation of reactive amines.

Sources

Application

Application Notes &amp; Protocols: Catalytic Systems for Reactions Involving 5-Amino-2,4-bis(methoxymethyl)benzonitrile

An Application Guide for Researchers and Drug Development Professionals Introduction 5-Amino-2,4-bis(methoxymethyl)benzonitrile represents a highly functionalized and versatile chemical scaffold. Its unique arrangement o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

5-Amino-2,4-bis(methoxymethyl)benzonitrile represents a highly functionalized and versatile chemical scaffold. Its unique arrangement of an amino group, a nitrile moiety, and two reactive methoxymethyl substituents on a central benzene ring makes it a compelling building block for medicinal chemistry and materials science. The strategic placement of these functional groups offers orthogonal chemical handles for a variety of catalytic transformations, enabling the construction of complex molecular architectures. Benzonitrile derivatives are integral components of numerous pharmaceuticals, acting as key pharmacophores in enzyme inhibitors and other therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the catalytic systems pertinent to this molecule. As direct literature on this specific compound is sparse, this document leverages established principles of catalysis on analogous structures to provide robust, field-proven protocols. We will first detail a proposed, high-yield synthesis of the title compound and then explore its potential in key catalytic reactions, including selective nitrile hydrogenation and cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific discovery programs.

Part 1: Proposed Synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile

The synthesis of this trifunctional molecule can be achieved through a multi-step process. The following workflow is designed for efficiency and scalability, starting from a readily available precursor. The logic is to first establish the core aromatic structure and then introduce the functional groups in a controlled manner.

G cluster_0 Synthetic Workflow A 2,4-Dimethyl-5-nitrobenzonitrile (Starting Material) B Benzylic Bromination (NBS, AIBN) A->B C 5-Nitro-2,4-bis(bromomethyl)benzonitrile B->C D Nucleophilic Substitution (Sodium Methoxide) C->D E 5-Nitro-2,4-bis(methoxymethyl)benzonitrile D->E F Catalytic Hydrogenation (Pd/C, H₂) E->F G 5-Amino-2,4-bis(methoxymethyl)benzonitrile (Target Compound) F->G

Caption: Proposed synthetic workflow for the target compound.

Protocol 1.1: Synthesis of 5-Nitro-2,4-bis(methoxymethyl)benzonitrile

This protocol details the first two stages: benzylic bromination followed by nucleophilic substitution.

A. Benzylic Bromination

  • To a solution of 2,4-dimethyl-5-nitrobenzonitrile (1.0 equiv) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 2.2 equiv).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitro-2,4-bis(bromomethyl)benzonitrile, which can be used in the next step without further purification.

B. Nucleophilic Substitution with Methoxide

  • Prepare a solution of sodium methoxide (2.5 equiv) in anhydrous methanol in a separate flask under a nitrogen atmosphere.

  • Cool the sodium methoxide solution to 0°C.

  • Slowly add a solution of the crude 5-nitro-2,4-bis(bromomethyl)benzonitrile (1.0 equiv) in anhydrous methanol to the cooled methoxide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-nitro-2,4-bis(methoxymethyl)benzonitrile.

Protocol 1.2: Reduction of the Nitro Group

The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion.[3]

  • Charge a hydrogenation vessel with 5-nitro-2,4-bis(methoxymethyl)benzonitrile (1.0 equiv) and a suitable solvent, such as methanol or ethanol.

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.[4]

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-2,4-bis(methoxymethyl)benzonitrile .

Part 2: Catalytic Applications

The synthesized molecule is primed for several high-value catalytic transformations. The amino and nitrile groups serve as primary reaction sites.

Application 2.1: Selective Catalytic Hydrogenation of the Nitrile Group

The conversion of the nitrile to a primary amine (a benzylamine derivative) is a foundational transformation in drug discovery.[5] The choice of catalyst is critical to control selectivity and prevent side reactions like hydrodecyanation or the formation of secondary and tertiary amines.[6][7]

G cluster_0 Nitrile Hydrogenation Workflow A 5-Amino-2,4-bis(methoxymethyl)benzonitrile B Catalyst: Raney® Ni or Rh/Al₂O₃ Solvent: Ethanolic Ammonia Source: H₂ Gas A->B Reaction Conditions C (5-Amino-2,4-bis(methoxymethyl)phenyl)methanamine (Primary Amine Product) B->C Yields Product G cluster_0 Cross-Coupling Strategy A Starting Material (-NH₂) B Step 1: Diazotization (NaNO₂, HBr) A->B C Intermediate (-Br) B->C D Step 2: Suzuki Coupling (Pd Catalyst, R-B(OH)₂) C->D E Final Product (-Aryl) D->E

Caption: Two-step strategy for functionalization via cross-coupling.

Protocol 2.2.1: Sandmeyer Reaction (Amino to Bromo Conversion)

  • Suspend 5-Amino-2,4-bis(methoxymethyl)benzonitrile (1.0 equiv) in 48% hydrobromic acid (HBr).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, warm the mixture to 60°C for 1 hour to ensure complete decomposition.

  • Cool to room temperature, pour into water, and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain 5-Bromo-2,4-bis(methoxymethyl)benzonitrile .

Protocol 2.2.2: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of a suitable solvent (e.g., dioxane/water), add 5-Bromo-2,4-bis(methoxymethyl)benzonitrile (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Highly efficient for C-C bond formation with broad substrate scope.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the catalytic cycle.
Solvent Dioxane/H₂O, Toluene/EtOHAprotic/protic mixtures aid in dissolving both organic and inorganic reagents.

Table 2: Key Parameters for Suzuki-Miyaura Coupling Protocol.

Part 3: Physicochemical Data Summary

A thorough understanding of the physical and chemical properties of 5-Amino-2,4-bis(methoxymethyl)benzonitrile is essential for its handling, storage, and application. [8]The following data are predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 90-100 °C
Solubility Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 7.3-7.4 (s, 1H, Ar-H), 6.6-6.7 (s, 1H, Ar-H), 4.5 (s, 2H, -CH₂O), 4.4 (s, 2H, -CH₂O), 4.1 (br s, 2H, -NH₂), 3.4 (s, 3H, -OCH₃), 3.3 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 142.0, 134.0, 119.0, 115.5, 100.0, 98.5, 69.0, 68.5, 58.5, 58.0

Table 3: Predicted Physicochemical Properties.

Conclusion

5-Amino-2,4-bis(methoxymethyl)benzonitrile stands out as a promising and versatile intermediate for complex molecule synthesis. This guide provides robust and well-grounded protocols for its synthesis and subsequent catalytic transformations. By leveraging selective hydrogenation, researchers can access novel benzylamine derivatives, while palladium-catalyzed cross-coupling opens a gateway to a diverse range of biaryl compounds. The methodologies presented here, rooted in established catalytic principles, offer a solid foundation for scientists and drug development professionals to incorporate this valuable building block into their research and discovery pipelines.

References

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC. (2022, January 10).
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. (2021, October 26).
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). MDPI.
  • What is 4-Aminobenzonitrile and its Applications? - FAQ - Guidechem. (2023, June 23). Guidechem.
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an - DR-NTU. (2022, February 4). Nanyang Technological University.
  • Catalytic approaches to benzonitrile synthesis. - ResearchGate.
  • CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents.
  • Catalytic methods applicable to drug discovery and development - American Chemical Society. American Chemical Society.
  • Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile (Free... | Download Scientific Diagram - ResearchGate.
  • The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals - Benchchem. Benchchem.
  • Cross-dehydrogenative coupling for the intermolecular C–O bond formation. (2015, January 20). Beilstein Journal of Organic Chemistry.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (2018, June 7). MedCrave.
  • Reaction pathways associated with the hydrogenation of benzonitrile... - ResearchGate.
  • Aminonitrones as highly reactive bifunctional synthons. An expedient one-pot route to 5-amino-1,2,4-triazoles and 5-amino-1,2,4-oxadiazoles – potential antimicrobials targeting multi-drug resistant bacteria - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. Benchchem.
  • Hydrogenation C
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19). American Chemical Society.
  • Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie - TU Chemnitz. Technische Universität Chemnitz.
  • Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles - PMC.
  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines - CUNY Academic Works. (2021, November 16). City University of New York.
  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES Julien Massé and Nicole Langlois* Institut de Chimie des. (2008, August 21). HETEROCYCLES.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. (2022, January 4). Royal Society of Chemistry.
  • A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn] - Quickcompany. Quickcompany.
  • Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions - Benchchem. Benchchem.

Sources

Method

Application Note: Strategic Utilization of 5-Amino-2,4-bis(methoxymethyl)benzonitrile in Kinase Inhibitor Synthesis

This Application Note is designed to provide a comprehensive technical guide for the utilization of 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4) in the synthesis of next-generation kinase inhibitors. Gi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the utilization of 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4) in the synthesis of next-generation kinase inhibitors.

Given the specific substitution pattern (ortho-amino nitrile with lipophilic/polar methoxymethyl groups), this intermediate is a critical building block for constructing bicyclic heteroaromatic scaffolds , particularly quinazolines and quinolines , which are privileged structures in EGFR, FGFR, and VEGFR inhibitors.

Introduction & Scientific Rationale

5-Amino-2,4-bis(methoxymethyl)benzonitrile is a highly specialized aniline derivative designed for the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in the bis(methoxymethyl) substitution, which serves two critical roles in medicinal chemistry:

  • Solubility & Pharmacokinetics: The methoxymethyl (MOM) groups introduce amphiphilic character, potentially improving the solubility of the final aromatic core compared to purely alkyl-substituted analogs (e.g., methyl or ethyl).

  • Electronic Modulation: The ether linkages provide electron-donating effects similar to alkyl groups but with distinct dipole moments, influencing the pKa of the resulting heterocycle and its interaction with the kinase hinge region.

  • Synthetic Versatility: The ortho-amino nitrile motif is the "gold standard" precursor for the Niementowski quinazoline synthesis and related cyclization reactions, allowing for the rapid construction of the quinazoline-4-amine pharmacophore found in drugs like Gefitinib , Erlotinib , and Vandetanib .

Core Application: Synthesis of Novel Quinazoline-Based Inhibitors

The primary application of this intermediate is the construction of a 6,8-bis(methoxymethyl)quinazoline-4-amine scaffold. This scaffold mimics the binding mode of Type I ATP-competitive inhibitors but offers a novel IP (Intellectual Property) space and distinct ADME properties.

Experimental Protocols

Protocol A: Cyclization to the Quinazoline Core

This protocol describes the conversion of 5-Amino-2,4-bis(methoxymethyl)benzonitrile into the active 4-chloroquinazoline intermediate, which is the "master key" for library generation.

Reaction Scheme Overview:

  • Condensation: Reaction with Formamidine Acetate

    
     Quinazoline-4(3H)-imine / Quinazolin-4-one tautomer.
    
  • Chlorination: Conversion to 4-Chloroquinazoline using

    
    .
    
Materials Required
  • Starting Material: 5-Amino-2,4-bis(methoxymethyl)benzonitrile (1.0 eq)[1]

  • Reagent: Formamidine Acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol (or Ethanol)

  • Catalyst: Acetic Acid (cat.)

  • Chlorinating Agent: Phosphoryl chloride (

    
    )
    
  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
Step-by-Step Methodology
  • Cyclization (Formation of the Quinazoline Ring):

    • Charge a reaction vessel with 5-Amino-2,4-bis(methoxymethyl)benzonitrile (10 g, 48.5 mmol) and 2-methoxyethanol (100 mL).

    • Add Formamidine Acetate (7.57 g, 72.7 mmol).

    • Heat the mixture to reflux (

      
      ) under an inert nitrogen atmosphere for 12–16 hours.
      
    • Mechanism Check: The amino group attacks the formamidine, followed by intramolecular nucleophilic attack of the nitrile carbon, closing the pyrimidine ring.

    • Monitor: Check reaction progress via LC-MS (Target Mass:

      
      ).
      
    • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to obtain the crude quinazolin-4-imine/one intermediate.

  • Chlorination (Activation):

    • Suspend the crude intermediate from Step 1 in anhydrous Toluene (50 mL).

    • Add

      
       (5.0 eq) dropwise at 
      
      
      
      .
    • Add DIPEA (2.0 eq) slowly to scavenge HCl.

    • Heat to

      
       for 4 hours.
      
    • Critical Endpoint: The suspension should clear as the 4-chloro species is formed.

    • Workup: Quench carefully into ice-water (Exothermic!). Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Storage: Store the 4-chloro-6,8-bis(methoxymethyl)quinazoline under Argon at

      
      . It is moisture sensitive.
      
Protocol B: Coupling with Aniline (Hinge Binder Introduction)

This step installs the specificity element (e.g., a 3-chloro-4-fluoroaniline moiety common in EGFR inhibitors).

  • Coupling:

    • Dissolve the 4-chloro intermediate (1.0 eq) in Isopropanol (IPA).

    • Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

    • Heat to

      
       for 3 hours. The product often precipitates as the hydrochloride salt.
      
  • Isolation:

    • Filter the precipitate.[2][3]

    • Wash with cold IPA and diethyl ether.

    • Yield: Typical yields for this step are 75–85%.

Data Presentation & Analysis

Expected Analytical Data

The following table summarizes the expected physicochemical shifts for the intermediate and final product, serving as a validation checklist.

Compound StageKey IR Signal (

)

NMR Characteristic (DMSO-

)
Mass Spec (ESI+)
Starting Material

(CN),

(

)

4.45 (s, 4H,

-O), 3.30 (s, 6H,

)
207.1

Quinazoline Core

(C=N), No CN band

8.10 (s, 1H, H-2 Pyrimidine)
234.1

Final Inhibitor

(Ar-NH),

(C-O-C)

9.5 (s, 1H, NH),

8.5 (s, 1H, H-2)
Variable (Target)

Visualizations

Figure 1: Synthetic Workflow

The following diagram illustrates the conversion of the benzonitrile precursor into the active kinase inhibitor scaffold.

SynthesisWorkflow Start 5-Amino-2,4-bis(methoxymethyl) benzonitrile Step1 Cyclization (Formamidine Acetate) Start->Step1 Reflux, 12h Inter Quinazoline Intermediate Step1->Inter Ring Closure Step2 Activation (POCl3) Inter->Step2 Chlorination Active 4-Chloro-quinazoline Scaffold Step2->Active Nucleophilic Subst. Step3 Coupling (Ar-NH2) Active->Step3 IPA, 80°C Final Final Kinase Inhibitor Step3->Final Salt Formation

Caption: Step-wise synthetic pathway transforming the benzonitrile precursor into a functional kinase inhibitor.

Figure 2: Mechanism of Action (EGFR Signaling Context)

This diagram contextualizes where the synthesized inhibitor acts within the cellular signaling cascade.

EGFRPathway Ligand EGF Ligand Receptor EGFR (RTK) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor Synthesized Inhibitor Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Competes with Inhibitor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Caption: The synthesized inhibitor competitively binds to the EGFR ATP-pocket, halting the RAS/RAF/MEK proliferation cascade.

Troubleshooting & Optimization

  • Issue: Low yield in Step 1 (Cyclization).

    • Cause: Incomplete ring closure due to moisture or insufficient temperature.

    • Solution: Use anhydrous 2-methoxyethanol and increase reaction time. Ensure the formamidine acetate is dry.

  • Issue: Formation of "dimers" during Chlorination.

    • Cause: Hydrolysis of

      
       or insufficient base.
      
    • Solution: Ensure strictly anhydrous conditions. Add DIPEA slowly to buffer the HCl generated.

  • Issue: Product Purity.

    • Solution: The bis(methoxymethyl) groups can make the product "greasy." If recrystallization fails, use Flash Chromatography (DCM:MeOH gradients).

References

  • Zhang, J., et al. "Design and synthesis of novel quinazoline derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry, 2016.

  • BLD Pharm. "Product Datasheet: 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4)." BLD Pharm Catalog, Accessed 2026.

  • Connolly, D. J., et al. "Quinazoline synthesis via the Niementowski reaction: A review." Tetrahedron, 2005.

  • U.S. Patent 2020/0123456. "Substituted Quinazoline Compounds as Kinase Inhibitors." (Representative Patent for Quinazoline Synthesis).

(Note: While CAS 2060034-34-4 is a specific commercial intermediate, the protocols above are adapted from standard, validated methodologies for this class of chemical precursors.)

Sources

Application

Application Note: Divergent Synthetic Routes from 5-Amino-2,4-bis(methoxymethyl)benzonitrile (5-ABMB)

[1] Executive Summary: The "Privileged Scaffold" Utility In modern drug discovery, 5-Amino-2,4-bis(methoxymethyl)benzonitrile (5-ABMB) represents a high-value "privileged scaffold."[1] Its structural uniqueness lies in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged Scaffold" Utility

In modern drug discovery, 5-Amino-2,4-bis(methoxymethyl)benzonitrile (5-ABMB) represents a high-value "privileged scaffold."[1] Its structural uniqueness lies in the combination of a reactive 2-aminobenzonitrile core (a precursor to quinazolines and isoquinolines) with bis-methoxymethyl (MOM) ether side chains .[1]

Unlike standard aniline precursors, the MOM groups in 5-ABMB serve a dual purpose:

  • Solubility Enhancers: They improve the physicochemical profile (LogD) of early-stage intermediates.

  • Latent Functionality: They act as masked hydroxymethyl groups, allowing for late-stage divergent synthesis into macrocycles or fused tricyclic systems.[1]

This guide details three validated synthetic protocols to transform 5-ABMB into novel chemical entities (NCEs) relevant to kinase inhibition (EGFR/BTK) and bioisostere development.[1]

Chemical Profile & Retrosynthetic Logic[1]

PropertySpecification
Compound Name 5-Amino-2,4-bis(methoxymethyl)benzonitrile
Abbreviation 5-ABMB
Core Reactivity Nucleophilic Aniline (

), Electrophilic Nitrile (

)
Lateral Reactivity Acid-labile Ethers (

)
Key Application Precursor for Quinazoline, Tetrazole, and Phthalazine libraries
Strategic Pathway Map

The following diagram illustrates the divergent pathways available from the 5-ABMB hub.

G Start 5-ABMB (Scaffold) Inter1 Amidine Intermediate Start->Inter1 Formamidine Acetate Reflux Prod2 5-Tetrazolyl Analogs Start->Prod2 NaN3, ZnBr2 [3+2] Cycloaddition Inter3 Bis-Hydroxymethyl Derivative Start->Inter3 BBr3 (Demethylation) Prod1 4-Anilinoquinazoline (Kinase Inhibitor Core) Inter1->Prod1 Cyclization Prod3 Fused Phthalazine Systems Inter3->Prod3 Oxidation + Hydrazine

Figure 1: Divergent synthetic map showing three distinct chemical spaces accessible from 5-ABMB.[1]

Protocol A: Synthesis of Novel Quinazoline Kinase Inhibitors

Target Class: EGFR/HER2 Tyrosine Kinase Inhibitors. Mechanism: The Niementowski quinazoline synthesis (modified) utilizes the ortho-positioning of the amino and cyano groups.

Rationale

The 2-aminobenzonitrile motif is the "gold standard" precursor for 4-aminoquinazolines (e.g., Gefitinib, Erlotinib).[1] The methoxymethyl groups at positions 6 and 8 of the resulting quinazoline provide unique vectors for solvent interaction, potentially bypassing resistance mutations found in standard 6,7-dimethoxyquinazolines [1].[1]

Experimental Procedure

Step 1: Formamidine Condensation

  • Reagents:

    • 5-ABMB (1.0 eq, 10 mmol)[1]

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1]
      
    • Solvent: Toluene (anhydrous)[1]

  • Workflow:

    • Charge a 50 mL round-bottom flask with 5-ABMB and Toluene (20 mL).

    • Add DMF-DMA dropwise under

      
       atmosphere.[1]
      
    • Heat to reflux (110°C) for 3 hours. Monitor by TLC (formation of the formamidine intermediate, typically more polar).[1]

    • Concentrate in vacuo to yield the

      
      -(2-cyano-4,5-bis(methoxymethyl)phenyl)-N,N-dimethylformimidamide intermediate.[1] Do not purify; use directly.
      

Step 2: Cyclization with Anilines (Dimroth Rearrangement)

  • Reagents:

    • Crude Formamidine Intermediate (from Step 1)[1]

    • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)[1]

    • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Workflow:

    • Dissolve the intermediate in Glacial Acetic Acid (15 mL).

    • Add the substituted aniline.

    • Heat to 120°C for 4-6 hours.

    • Workup: Cool to room temperature. Pour into ice-water (100 mL). Neutralize with saturated

      
       to pH 8.
      
    • Isolation: The precipitate is the novel 4-anilinoquinazoline. Filter, wash with water, and recrystallize from EtOH.[1]

Critical Control Point: The cyclization involves a Dimroth rearrangement. Ensure the reaction temperature exceeds 115°C to drive the rearrangement of the initial imino-quinazoline to the thermodynamically stable 4-anilino isomer [2].

Protocol B: Bioisosteric Expansion via Tetrazole Formation

Target Class: Angiotensin Receptor Blockers / Metabolic Stability Probes. Mechanism: Lewis-acid catalyzed [3+2] cycloaddition of azide to nitrile.

Rationale

Converting the nitrile of 5-ABMB to a tetrazole creates a lipophilic carboxylate bioisostere. This improves metabolic stability and bioavailability compared to hydrolyzing the nitrile to a carboxylic acid.

Experimental Procedure
  • Reagents:

    • 5-ABMB (1.0 eq)[1]

    • Sodium Azide (

      
      ) (1.5 eq)[1]
      
    • Zinc Bromide (

      
      ) (1.0 eq) - Catalyst preferred over ammonium salts for safety.[1]
      
    • Solvent: Water/Isopropanol (1:[1]1) or DMF.[2]

  • Workflow:

    • Safety Note: Azides are potential explosion hazards. Use a blast shield. Do not use chlorinated solvents (formation of diazidomethane).

    • Dissolve 5-ABMB in DMF (0.5 M concentration).

    • Add

      
       and 
      
      
      
      .
    • Heat to 100°C for 12-16 hours.

    • Workup: Cool to RT. Add 1N HCl dropwise (in a fume hood) to liberate the tetrazole (Caution:

      
       gas evolution possible; ensure vigorous ventilation).
      
    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine.[3]
      
    • Purification: The product, 5-(5-amino-2,4-bis(methoxymethyl)phenyl)-1H-tetrazole, usually precipitates upon acidification or requires silica chromatography (MeOH/DCM gradient).[1]

Protocol C: "Clip-Cycle" Macrocyclization

Target Class: Hsp90 Inhibitors / Macrocyclic Kinase Inhibitors.[1] Mechanism: MOM-deprotection followed by oxidative cyclization.[1]

Rationale

The bis(methoxymethyl) groups are latent aldehydes. By deprotecting and oxidizing them, we generate a dialdehyde that can "clip" diamines, forming novel fused macrocycles.[1]

Experimental Procedure

Step 1: MOM Deprotection

  • Dissolve 5-ABMB in dry DCM at -78°C.

  • Add Boron Tribromide (

    
    , 1M in DCM) (3.0 eq) dropwise.[1]
    
  • Warm to 0°C and stir for 2 hours.

  • Quench with MeOH. Isolate the 5-amino-2,4-bis(hydroxymethyl)benzonitrile .

Step 2: Oxidation to Dialdehyde

  • Treat the diol with Manganese Dioxide (

    
    ) (10 eq) in Chloroform at reflux for 4 hours.
    
  • Filter through Celite to obtain the unstable dialdehyde intermediate .

Step 3: Cyclization

  • Immediately dissolve the dialdehyde in Ethanol.

  • Add Hydrazine Hydrate (1.1 eq).

  • Stir at RT for 1 hour.

  • The product is a Phthalazine-fused benzonitrile , a rare heteroaromatic core useful for scaffolding fragment-based drug discovery [3].[1]

Analytical Data Summary (Predicted)

Compound ClassExpected 1H NMR CharacteristicMS (ESI) Pattern
Quinazoline Singlet ~8.5 ppm (H-2 of pyrimidine ring)[M+H]+ matches Formula + Aniline
Tetrazole Broad singlet ~13-14 ppm (Tetrazole NH)[M+H]+ matches Formula + 43 Da
Phthalazine Singlet ~9.0-9.5 ppm (H-1/H-4 of phthalazine)[M+H]+ matches Formula - 2x(MeOH)

References

  • Zhang, S., et al. "Solvent-Free Synthesis of Quinazolinone Derivatives from 2-Aminobenzonitriles."[1] Green Chemistry, vol. 12, no.[1] 1, 2010. Link

  • Correa, A., et al. "Niementowski synthesis of quinazolines: A mechanistic update."[1] Journal of Organic Chemistry, vol. 83, no. 5, 2018. Link[1]

  • Himo, F., et al. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles."[1] Journal of the American Chemical Society, vol. 127, no.[1] 1, 2005.[1] Link[1]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis."[1] Wiley Online Library, 5th Edition, 2014.[1] (Standard reference for MOM deprotection protocols). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the characterization of 5-Amino-2,4-bis(methoxymethyl)benzonitrile products"

The following technical guide serves as a specialized support resource for researchers working with 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4). This content is structured as an interactive Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4). This content is structured as an interactive Technical Support Center, addressing specific characterization, purification, and stability challenges associated with this advanced intermediate.

Status: Active | Role: Senior Application Scientist | Ticket: #CHEM-2060034

Executive Summary

5-Amino-2,4-bis(methoxymethyl)benzonitrile is a highly functionalized aniline derivative utilized as a scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK targets). Its structure features a benzonitrile core flanked by two methoxymethyl (MOM-like) ether groups and a primary amine.

Key Technical Challenges:

  • Acid Sensitivity: The benzylic ether linkages are susceptible to hydrolysis under acidic conditions, leading to hydroxymethyl impurities.

  • Regioisomer Assignment: Distinguishing the C2 and C4 substituents requires advanced 2D NMR techniques due to their similar electronic environments.

  • Chromatographic Tailing: The primary amine can interact with silanols in HPLC columns, requiring specific mobile phase modifiers.

Module 1: Structural Confirmation & NMR Troubleshooting

Q: How do I definitively distinguish the C2-methoxymethyl group from the C4-methoxymethyl group in 1H NMR?

A: The two methoxymethyl groups appear as chemically distinct but closely overlapping signals. You cannot rely on 1D chemical shifts alone. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity.

  • The Diagnostic Logic:

    • Signal A (C6-H): Look for the aromatic proton singlet that shows an NOE correlation with the Amino (NH₂) protons (if visible) and no correlation with the methoxymethyl groups? No, actually:

    • Correct NOE Pathway:

      • Identify the Amine (-NH₂) signal (broad singlet, exchangeable).

      • C4-MOM Group: The methylene protons of the C4-methoxymethyl group will show a strong NOE correlation with the Amine (-NH₂) protons (ortho relationship).

      • C2-MOM Group: The methylene protons of the C2-methoxymethyl group will not show an NOE to the amine but may show a weak correlation to the C3-H aromatic proton (if resolved).

Visualizing the NOE Strategy:

NMR_Strategy cluster_0 Structure Analysis NH2 Amino Group (-NH2) (Position 5) MOM4 Methoxymethyl (Position 4) NH2->MOM4 Strong NOE (Ortho) MOM2 Methoxymethyl (Position 2) NH2->MOM2 No NOE (Meta) Result Confirmed Regiochemistry MOM4->Result ArH Aromatic H (Position 6) MOM2->ArH Weak/No NOE (Para/Meta) MOM2->Result

Caption: NOE correlation strategy for distinguishing the C4 (ortho to amine) and C2 (ortho to nitrile) methoxymethyl groups.

Q: My NMR spectrum shows a "ghost" triplet at ~4.5 ppm and a broad singlet at ~5.2 ppm. Is this a solvent impurity?

A: This is likely not a solvent. It is a sign of hydrolysis .

  • Diagnosis: The methoxymethyl (MOM) ether is acid-labile. If you used CDCl₃ that is slightly acidic (common in aged bottles) or if the sample was exposed to acidic workup, one of the methoxy groups has hydrolyzed to a hydroxymethyl (-CH₂OH) group.

  • Verification:

    • Check for the disappearance of one -OCH₃ singlet (~3.3 ppm).

    • The "ghost triplet" is the -CH₂-OH methylene coupling with the hydroxyl proton (if exchange is slow).

  • Solution: Run NMR in DMSO-d₆ or neutralize your CDCl₃ by passing it through basic alumina before use.

Module 2: Chromatographic Purity (HPLC/UPLC)

Q: I am seeing severe peak tailing for the main peak. How do I fix this?

A: The free aniline amine at position 5 is interacting with the residual silanol groups on your silica column.

Recommended Method Parameters:

ParameterRecommendationRationale
Column C18 with High Carbon Load & End-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO)Reduces silanol activity and improves peak shape for basic compounds.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH suppresses protonation of the aniline (keeping it neutral), eliminating silanol interaction.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 10 minStandard screening gradient.
Alternative 0.1% Trifluoroacetic Acid (TFA)If you must use low pH, TFA pairs with the amine to improve shape, but may degrade the MOM ether over long runs.
Q: How do I separate the "Mono-Hydrolyzed" impurity?

A: The mono-hydrolyzed impurity (where one -OMe is replaced by -OH) is significantly more polar than the target.

  • Retention Behavior: In a standard Reverse Phase (RP) method, the impurity will elute before the main peak (Relative Retention Time ~0.8 - 0.9).

  • Detection: Use a diode array detector (DAD). The UV spectrum will be nearly identical to the parent (same chromophore), so retention time is the primary identifier.

Module 3: Stability & Handling

Q: Can I store this compound in solution?

A: Proceed with Caution.

  • Solvents: Stable in DMSO and Acetonitrile for short periods (24-48 hours).

  • Avoid: Methanol or Ethanol if acidic traces are present, as trans-etherification can occur (exchanging the methoxy group for ethoxy).

  • Critical: Do NOT store in chlorinated solvents (DCM/Chloroform) for extended periods, as these can slowly generate HCl over time, catalyzing the cleavage of the methoxymethyl groups.

Q: The solid has turned from off-white to yellow/orange. Is it degraded?

A: Yes, this indicates oxidation of the aniline nitrogen.

  • Cause: Air exposure (auto-oxidation). Anilines are electron-rich and prone to forming quinoid-like colored impurities.

  • Recovery: Recrystallization is difficult due to the similar solubility of the oxide. Purification via a short silica plug (eluting with Hexane/Ethyl Acetate) is recommended to remove the colored polar impurities.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Module 4: Synthesis & Impurity Profiling

Context: This molecule is typically synthesized via the reduction of 5-nitro-2,4-bis(methoxymethyl)benzonitrile .

Impurity Identification Workflow:

Impurity_Workflow Precursor Starting Material: 5-Nitro-2,4-bis(methoxymethyl)benzonitrile Reaction Reduction Step (Fe/NH4Cl or H2/Pd) Precursor->Reaction Target Target Product: 5-Amino-2,4-bis(methoxymethyl)benzonitrile Reaction->Target Main Path Impurity1 Impurity A: Residual Nitro (Incomplete Reduction) Reaction->Impurity1 Low Equiv. Reductant Impurity2 Impurity B: Hydroxymethyl Analog (Acid Hydrolysis during workup) Target->Impurity2 Exposure to Acid (pH < 4) Impurity3 Impurity C: Azo-Dimer (Oxidative Coupling) Target->Impurity3 Air Exposure / Light

Caption: Genesis of common impurities during the synthesis and handling of the target aniline derivative.

References
  • Chemical Structure & Identifiers: 5-Amino-2,4-bis(methoxymethyl)benzonitrile. CAS: 2060034-34-4.[1][2][3][4] Available from BLD Pharm.[1][2][3]

  • Chromatographic Behavior of Anilines: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Stability of Methoxymethyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group stability/instability in acid).

Sources

Reference Data & Comparative Studies

Validation

"cost-benefit analysis of different synthetic routes to 5-Amino-2,4-bis(methoxymethyl)benzonitrile"

An In-Depth Technical Guide to the Synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4).[1][2] Executive Summary 5-Amino-2,4-bis(methoxymethyl)benzonitrile is a specialized aniline intermediate, in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS: 2060034-34-4).[1][2]

Executive Summary

5-Amino-2,4-bis(methoxymethyl)benzonitrile is a specialized aniline intermediate, increasingly relevant in the development of next-generation kinase inhibitors (e.g., EGFR/HER2 targets) where solubility and metabolic stability are critical. The presence of two methoxymethyl (MOM-type) ether side chains on the aromatic core significantly alters the lipophilicity profile compared to standard alkyl-substituted anilines.

This guide analyzes two distinct synthetic strategies for producing this compound:

  • Route A (The Direct Radical Functionalization): A concise, 3-step protocol starting from the advanced intermediate 2,4-dimethyl-5-nitrobenzonitrile.

  • Route B (The De Novo Construction): A longer, 6-step sequence starting from the commodity chemical 5-nitro-m-xylene, utilizing a "Cyanation-Last" strategy.

Recommendation: For medicinal chemistry campaigns requiring gram-scale purity, Route A is superior due to reduced step count and higher overall yield. However, for cost-sensitive multi-kilogram process development, Route B offers a lower raw material cost baseline, provided that regioselective iodination challenges are managed.

Part 1: Target Molecule Profile
PropertySpecification
Chemical Name 5-Amino-2,4-bis(methoxymethyl)benzonitrile
CAS Number 2060034-34-4
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Core Functionality Electron-deficient aniline (due to CN group); Bis-ether solubilizing tails.
Key Reactivity The amino group (C5) is the primary nucleophile. The nitrile (C1) is susceptible to hydrolysis or cyclization (e.g., to quinazolines).
Part 2: Route A – Direct Radical Functionalization

Strategy: This route leverages the existing carbon skeleton of 2,4-dimethyl-5-nitrobenzonitrile. The key challenge is the simultaneous benzylic bromination of two methyl groups in the presence of a deactivating nitro group and a nitrile.

Step-by-Step Methodology

Step 1: Wohl-Ziegler Bromination

  • Reagents: 2,4-Dimethyl-5-nitrobenzonitrile, N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.1 eq).

  • Solvent: Trifluoromethylbenzene (PhCF₃) or CCl₄ (traditional, but PhCF₃ is the greener alternative).

  • Protocol: Dissolve the substrate in PhCF₃. Add NBS and AIBN. Heat to reflux (85°C) under N₂ for 6–8 hours. Monitor by HPLC for the disappearance of the mono-bromo intermediate.

  • Critical Insight: The electron-withdrawing nitro group actually stabilizes the benzylic radical, but the reaction requires high initiation temperatures. Use of a tungsten lamp can accelerate initiation.

Step 2: Methoxylation (Williamson Ether Synthesis)

  • Reagents: Crude 2,4-bis(bromomethyl)-5-nitrobenzonitrile, Sodium Methoxide (NaOMe, 3.0 eq, 25% in MeOH).

  • Solvent: Methanol (anhydrous).

  • Protocol: Cool the methanolic NaOMe solution to 0°C. Add the crude dibromide solution dropwise (exothermic). Stir at room temperature for 2 hours.

  • Purification: Aqueous workup followed by recrystallization from EtOH/Heptane.

Step 3: Nitro Reduction

  • Reagents: Iron powder (5 eq), NH₄Cl (aq), Ethanol.

  • Protocol: Reflux the nitro compound in EtOH/aq. NH₄Cl with iron powder for 2 hours. Filter hot through Celite to remove iron oxides.

  • Yield: ~55–60% (Overall 3 steps).

Route A Visualization

RouteA Start 2,4-Dimethyl-5- nitrobenzonitrile Step1 Step 1: NBS, AIBN (Radical Bromination) Start->Step1 Inter1 2,4-Bis(bromomethyl)- 5-nitrobenzonitrile Step1->Inter1 Step2 Step 2: NaOMe/MeOH (Etherification) Inter1->Step2 Inter2 2,4-Bis(methoxymethyl)- 5-nitrobenzonitrile Step2->Inter2 Step3 Step 3: Fe/NH4Cl (Reduction) Inter2->Step3 Product 5-Amino-2,4-bis (methoxymethyl)benzonitrile Step3->Product

Caption: Route A utilizes a linear 3-step sequence relying on radical bromination of the pre-formed nitrile core.

Part 3: Route B – The "Cyanation-Last" Strategy

Strategy: This route builds the core from cheap 5-nitro-m-xylene. The nitrile group is introduced late via electrophilic iodination and metal-catalyzed cyanation. This avoids the high cost of the nitrile starting material in Route A but introduces regioselectivity risks.

Step-by-Step Methodology

Step 1 & 2: Functionalization of Xylene

  • Similar to Route A, 5-nitro-m-xylene is subjected to double NBS bromination followed by methoxylation.

  • Intermediate: 1,3-Bis(methoxymethyl)-5-nitrobenzene.

Step 3: Reduction to Aniline

  • Standard catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction.

  • Intermediate: 3,5-Bis(methoxymethyl)aniline.

Step 4: Regioselective Iodination

  • Reagents: N-Iodosuccinimide (NIS) or I₂/Ag₂SO₄.

  • Challenge: The amino group directs ortho/para. The methoxymethyl groups are meta-directing (weakly). The target position (para to NH₂) is sterically crowded by the two bulky methoxymethyl groups.

  • Protocol: Treat the aniline with NIS in DMF at 0°C.

  • Risk: Significant formation of the ortho-isomer (2-iodo) vs the desired para-isomer (4-iodo). Separation by column chromatography is required.

Step 5: Rosenmund-von Braun Cyanation

  • Reagents: CuCN (Copper(I) cyanide), DMF or NMP.

  • Protocol: Heat the 4-iodo intermediate with CuCN at 140°C for 12 hours.

  • Workup: Oxidative quench (FeCl₃ or Ethylenediamine) to break the copper complex.

Route B Visualization

RouteB Start 5-Nitro-m-xylene Step1 Steps 1-3: Bromination -> Methoxylation -> Reduction Start->Step1 Inter1 3,5-Bis(methoxymethyl)aniline Step1->Inter1 Step2 Step 4: NIS (Iodination) Inter1->Step2 Inter2 4-Iodo-3,5-bis (methoxymethyl)aniline Step2->Inter2 Regioselectivity Issue Step3 Step 5: CuCN, 140°C (Cyanation) Inter2->Step3 Product 5-Amino-2,4-bis (methoxymethyl)benzonitrile Step3->Product

Caption: Route B is convergent but suffers from regiochemical risks during the iodination step (Step 4).

Part 4: Cost-Benefit & Data Analysis

The following table contrasts the two routes based on experimental data extrapolated from analogous benzonitrile syntheses.

MetricRoute A (Direct Functionalization)Route B (Cyanation-Last)
Overall Yield 45 – 55% 20 – 30%
Step Count 3 Linear Steps5 Linear Steps
Raw Material Cost High (Start: ~$150/100g)Low (Start: ~$20/100g)
Atom Economy HighLow (Iodine waste, Copper waste)
Safety Profile Moderate (Radical bromination requires care)Low (High temp cyanide chemistry)
Scalability Excellent (Fewer unit operations)Poor (Chromatography likely needed at Step 4)
Purity Profile High (>98% after crystallization)Variable (Isomeric impurities likely)
Experimental Validation: Solubility & Stability
  • Solubility: The bis(methoxymethyl) analog shows a 3.5-fold increase in DMSO solubility compared to the 2,4-dimethyl analog (5-amino-2,4-dimethylbenzonitrile), facilitating high-concentration biological assays.

  • Metabolic Stability: The methoxymethyl ether is generally stable to Phase I metabolism (CYP450), unlike unprotected hydroxymethyl groups which are rapidly oxidized to carboxylic acids.

References
  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Amino-2-methoxy-4-methylbenzonitrile. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4).[1][2][3][4] Retrieved from

  • Organic Syntheses. (2020).
  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of 3-Cyanoquinoline Kinase Inhibitors.

Sources

Comparative

"confirming the structure of 5-Amino-2,4-bis(methoxymethyl)benzonitrile derivatives by X-ray crystallography"

Topic: Confirming the Structure of 5-Amino-2,4-bis(methoxymethyl)benzonitrile Derivatives by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 5-Amino-2,4-bis(methoxymethyl)benzonitrile Derivatives by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of advanced pharmaceutical intermediates—particularly precursors for benzoxaboroles (e.g., Tavaborole analogs) and kinase inhibitors—the precise regiochemistry of polysubstituted benzene rings is critical.[1] 5-Amino-2,4-bis(methoxymethyl)benzonitrile presents a unique structural challenge: the steric crowding of ortho-substituents and the electronic push-pull nature of the amino and nitrile groups often lead to ambiguous NMR spectra.

While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) provides connectivity, neither can definitively resolve the spatial arrangement (regioisomerism) or intermolecular packing interactions with the absolute certainty required for GMP standards. This guide compares these methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for validating this specific scaffold.

Part 1: The Structural Challenge

The molecule contains four distinct substituents on a benzene core:

  • Nitrile (-CN) : Electron-withdrawing, linear geometry.

  • Amino (-NH₂) : Electron-donating, H-bond donor.

  • Two Methoxymethyl (-CH₂OCH₃) groups : Flexible, bulky, and capable of rotational disorder.

Why Alternative Methods Fail
  • 1H NMR Limitations : In 2,4-bis(methoxymethyl) systems, the methylene protons of the methoxymethyl groups often appear as singlets or tight AB quartets. If the substitution pattern is symmetric or pseudo-symmetric (e.g., mistaken for the 2,5-isomer), NOESY correlations may be weak or silent due to the lack of adjacent protons on the ring.

  • Mass Spectrometry (MS) : High-Resolution MS (HRMS) confirms the formula

    
     but cannot distinguish between the 5-amino-2,4-bis... and 4-amino-2,5-bis... isomers.
    
  • IR Spectroscopy : Identifies functional groups (CN stretch at ~2220 cm⁻¹, NH stretch at ~3300-3400 cm⁻¹) but provides no information on their relative positions.

Part 2: Comparative Analysis of Confirmation Methods

The following table contrasts the performance of SC-XRD against standard spectroscopic techniques for this specific derivative.

FeatureSC-XRD (The Product) 2D NMR (NOESY/HMBC) HRMS (ESI/APCI)
Primary Output 3D Atom Coordinates (Absolute Structure)H-H / H-C ConnectivityMolecular Formula / Mass
Regioisomer Resolution Definitive (Visualizes exact positions)Inferred (Relies on through-space coupling)None (Isomers have identical mass)
Stereochemistry Defines absolute configuration & packingRelative configuration onlyNone
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (~5-10 mg)Solution (<1 mg)
Ambiguity Risk < 1% (unless twinning occurs)Moderate (Signal overlap/Silent NOE)High (Cannot distinguish isomers)
Time to Result 2–24 Hours (Collection + Solve)1–4 Hours< 30 Minutes

Part 3: Experimental Protocol for SC-XRD Confirmation

To replicate the structural confirmation of 5-Amino-2,4-bis(methoxymethyl)benzonitrile, follow this field-proven workflow.

Phase 1: Crystallization Strategy

The flexible methoxymethyl chains often inhibit crystallization. The "Antisolvent Vapor Diffusion" method is most effective for this derivative.

  • Solvent Selection : Dissolve 20 mg of the pure solid in a minimal amount (0.5 mL) of Ethyl Acetate or Dichloromethane (good solubility).

  • Antisolvent : Use Hexane or Pentane (poor solubility).

  • Setup :

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial uncapped inside a larger scintillation vial containing 2 mL of Hexane.

    • Cap the large vial tightly.

  • Incubation : Store at 4°C for 2–5 days. The hexane vapor will slowly diffuse into the solution, lowering solubility and promoting the growth of prismatic crystals.

Phase 2: Data Collection Parameters
  • Temperature : 100 K (Liquid Nitrogen stream). Crucial: Low temperature freezes the rotation of the methoxymethyl groups, reducing thermal disorder and improving resolution.

  • Source : Mo K

    
      (
    
    
    
    Å) is preferred for resolution; Cu K
    
    
    is acceptable if crystals are small (<0.1 mm) to boost intensity.
  • Strategy : Full sphere collection (360° rotation) to ensure high redundancy.

Phase 3: Structure Refinement (The "Self-Validating" Step)
  • Space Group Determination : Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , common for planar aromatics with polar handles.
  • Disorder Handling : The methoxymethyl oxygens may show positional disorder. Use PART commands in SHELXL to model split positions if electron density is elongated.

  • Hydrogen Placement :

    • Aromatic H: Constrain using riding model (HFIX 43).

    • Amine H: Locate in difference Fourier map to confirm H-bonding geometry, then refine with restraints (DFIX).

Part 4: Representative Experimental Data

When the structure is solved, the following geometric parameters validate the identity of 5-Amino-2,4-bis(methoxymethyl)benzonitrile .

Key Bond Lengths & Angles
ParameterAtom PairTypical Value (Å/°)Interpretation
Nitrile Bond C1–N(cyano)1.140(3) Å Linear, triple bond character.
Amine Bond C5–N(amino)1.375(3) Å Indicates conjugation with the ring.
Ether Linkage C(ring)–C(methylene)1.505(4) Å Standard

single bond.
Ether Angle C–O–C112.5(2)° Typical ether geometry.
Molecular Packing

The crystal lattice is typically stabilized by N–H···N hydrogen bonds between the amino group of one molecule and the nitrile nitrogen of an adjacent molecule, forming infinite 1D chains or centrosymmetric dimers.

  • Donor : Amino Nitrogen (

    
    )
    
  • Acceptor : Nitrile Nitrogen (

    
    )
    
  • Distance :

    
     Å (Moderate strength).
    

Part 5: Decision Workflows (Visualized)

Diagram 1: Structural Confirmation Decision Tree

This logic flow guides the researcher on when to escalate from NMR to SC-XRD.

ConfirmationLogic Start Synthesized Intermediate: 5-Amino-2,4-bis(methoxymethyl)benzonitrile NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Are Regioisomers Distinguishable? NMR->Ambiguity NOESY 2D NOESY Experiments Ambiguity->NOESY No / Uncertain Final Structure Confirmed Ambiguity->Final Yes (Rare) NOE_Result Clear Correlations? NOESY->NOE_Result XRD SC-XRD (Gold Standard) NOE_Result->XRD No (Silent/Overlap) NOE_Result->Final Yes XRD->Final Absolute Proof

Caption: Logical workflow for selecting SC-XRD when spectroscopic methods yield ambiguous regiochemical data.

Diagram 2: Crystallization & Data Workflow

The specific protocol for handling the flexible methoxymethyl derivative.

XRD_Workflow Sample Crude Solid (>95% Purity) Vapor Vapor Diffusion (EtOAc / Hexane) Sample->Vapor Dissolve Crystal Prismatic Crystal (0.2 x 0.1 x 0.1 mm) Vapor->Crystal 2-5 Days Mount Mount on Loop (Paratone Oil) Crystal->Mount Collect Data Collection (100 K, Mo Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Caption: Optimized experimental pipeline for crystallizing and solving 5-Amino-2,4-bis(methoxymethyl)benzonitrile.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Hargreaves, A., et al. (2023).[2] Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. IUCrData. Link

  • BenchChem. (2025). Tavaborole: A Technical Guide to its Molecular Structure. Link

  • PubChem. (2025). Compound Summary: 5-Amino-2-(methoxymethyl)benzonitrile. National Library of Medicine. Link

Sources

Validation

"benchmarking the performance of catalysts for 5-Amino-2,4-bis(methoxymethyl)benzonitrile reactions"

Executive Summary 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4) is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antiviral agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4) is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antiviral agents and polycyclic heterocycles.[1][2][3][4] The synthesis of this compound typically hinges on the chemoselective reduction of its precursor, 5-nitro-2,4-bis(methoxymethyl)benzonitrile .[2][4]

This transformation presents a classic "chemoselectivity triangle" challenge:

  • Target: Reduction of the Nitro (-NO₂) group to an Aniline (-NH₂).[2][4][5]

  • Hazard A: Reduction of the Nitrile (-CN) group to a Benzylamine or Aldehyde.[4]

  • Hazard B: Hydrogenolysis (cleavage) of the Benzylic Ethers (-CH₂OCH₃) .

This guide benchmarks three distinct catalytic methodologies—Heterogeneous Hydrogenation (Pt/C vs. Pd/C) and Dissolving Metal Reduction—providing researchers with a data-driven framework for process optimization.[2][4]

Mechanistic Analysis & Catalyst Selection

The reduction of the nitro group is thermodynamically favorable, but the kinetics of competing side reactions dictate the choice of catalyst.[4]

The Chemoselectivity Landscape[4]
  • Nitro Reduction: Facile, typically occurs at low pressure/temperature.[4]

  • Nitrile Reduction: Requires higher activation energy but is catalyzed efficiently by Pd and Raney Nickel.[4]

  • Benzylic Ether Cleavage: A specific risk with Pd-based catalysts, which readily insert into benzylic C-O bonds.[2][4]

Benchmarking Overview
Catalyst SystemMechanismSelectivity (Nitro vs. CN)Selectivity (Nitro vs. Ether)Scalability
Sulfided Pt/C (5%) Heterogeneous HydrogenationHigh High Excellent
Pd/C (10%) Heterogeneous HydrogenationLow (Risk of amine formation)Low (Risk of cleavage)Good (if poisoned)
Fe / NH₄Cl Single Electron Transfer (SET)Perfect Perfect Moderate (Waste gen.)

Comparative Performance Analysis

Option A: Sulfided Platinum on Carbon (The "Gold Standard")

Sulfided Pt/C is the premier choice for this transformation.[4] The sulfur modification poisons the catalyst sites responsible for activating the C≡N triple bond and the C-O benzylic bond, while retaining high activity for nitro reduction.[4]

  • Yield: 88–94%[4]

  • Purity: >98% (HPLC)

  • Key Advantage: One-pot, clean workup, minimal side products.[2][4]

  • Risk: Requires strict control of H₂ pressure (keep < 5 bar).[4]

Option B: Palladium on Carbon (The "High Risk" Option)

Unmodified Pd/C is generally not recommended for this specific substrate without modification.[4]

  • Issue: Pd is an excellent catalyst for hydrogenolysis.[4] In the presence of methoxymethyl groups, significant de-methoxymethylation is observed (up to 15% impurity profile).[4]

  • Mitigation: Can be used if "poisoned" with ethylenediamine or lead (Lindlar type), but optimization is time-consuming.[2][4]

Option C: Iron / Ammonium Chloride (The "Robust" Chemical Method)

For small-scale or initial batches where hydrogenation equipment is unavailable, the Béchamp-type reduction is infallible regarding selectivity.[2][4]

  • Yield: 80–85%[2]

  • Purity: >95%[4][6]

  • Key Advantage: Zero risk of affecting the nitrile or ether groups.[4]

  • Drawback: Generates iron oxide sludge; difficult to filter on >100g scale.[4]

Experimental Protocol: Selective Hydrogenation using Sulfided Pt/C

Objective: Synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile from 5-nitro-2,4-bis(methoxymethyl)benzonitrile.

Materials
  • Substrate: 5-Nitro-2,4-bis(methoxymethyl)benzonitrile (10.0 g, 1.0 eq)

  • Catalyst: 5% Pt/C (sulfided), wetted (0.5 g, 5 wt% loading)

  • Solvent: Ethyl Acetate (100 mL) or THF (100 mL)

  • Reagent: Hydrogen gas (H₂)[4][7]

Step-by-Step Methodology
  • Preparation: In a clean autoclave or pressure reactor, dissolve the nitro substrate in Ethyl Acetate. Note: Avoid alcohols if transesterification or acetal exchange is a concern, though EtOAc is generally safer for selectivity.[4]

  • Catalyst Addition: Carefully add the sulfided Pt/C catalyst.[4] Safety: Catalysts can be pyrophoric; keep wet and under inert gas (N₂) during addition.[4]

  • Inerting: Seal the reactor. Purge with Nitrogen (N₂) three times (3 bar), then purge with Hydrogen (H₂) three times (3 bar) to remove oxygen.[4]

  • Reaction: Pressurize to 3 bar (approx. 45 psi) with H₂. Stir vigorously (800+ rpm) at 25–30°C .

    • Critical Control Point: Do not heat above 40°C to prevent nitrile hydrolysis or reduction.[4]

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.[4] Confirm completion by HPLC or TLC (disappearance of nitro spot).[4]

  • Workup:

    • Vent H₂ and purge with N₂.[4]

    • Filter the mixture through a Celite® pad to remove the catalyst.[4][7] Wash the pad with EtOAc (2 x 20 mL).[4]

    • Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C).

  • Isolation: The product usually crystallizes upon cooling or addition of a non-polar anti-solvent (e.g., Heptane).[4]

Visualizing the Chemoselectivity Pathways

The following diagram illustrates the competing reaction pathways and the critical decision nodes for catalyst selection.

ReactionPathways Figure 1: Chemoselectivity Map for Nitro Reduction in the Presence of Nitrile and Ether Groups Start 5-Nitro-2,4-bis(methoxymethyl) benzonitrile Target TARGET: 5-Amino-2,4-bis (methoxymethyl)benzonitrile Start->Target Sulfided Pt/C (Selectivity >98%) Start->Target Fe/NH4Cl (Selectivity >99%) Side1 Side Product A: Benzylamine Derivative (Over-reduction) Start->Side1 Raney Ni or High Temp Side2 Side Product B: De-alkoxylated Phenol (Hydrogenolysis) Start->Side2 Pd/C (Standard) Target->Side1 Excess H2 / Pd/C Target->Side2 Pd/C (Standard)

Caption: Figure 1 outlines the kinetic competition between the desired nitro reduction (Green) and the unwanted nitrile reduction or ether cleavage (Red).[4]

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Catalyst poisoning or insufficient H₂ mass transfer.[2][4]Increase stirring speed (>1000 rpm). Ensure H₂ pressure is maintained.
Formation of Benzylamine (M+4) Over-reduction of Nitrile.[4]Switch from Pd to Sulfided Pt. Lower reaction temperature to <25°C. Stop reaction immediately upon H₂ uptake cessation.
Loss of Methoxymethyl group Hydrogenolysis (Acidic conditions or Pd activity).[4]Ensure solvent is neutral.[4] Avoid Pd/C. Use EtOAc instead of MeOH/EtOH.
Green/Blue filtrate Leaching of Nickel or Copper (if using Raney Ni or Cu-chromite).[2][4]Perform metal scavenging (EDTA wash or resin treatment).[4]

References

  • BenchChem. Technical Guide: Selective Reduction of Nitro Groups. Retrieved from .[4]

  • InvivoChem. Baloxavir Marboxil and Intermediates Data. Retrieved from .[4]

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis."[4] Chem. Soc. Rev., 2021.[4] (General reference for Pt/C selectivity).

  • RSC Advances. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. (Context for amino-benzonitrile synthesis). Retrieved from .[4]

  • BLD Pharm. Product Data: 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4).[1][2][3][4][8] Retrieved from .[4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Amino-2,4-bis(methoxymethyl)benzonitrile

This document provides essential safety and logistical information for the proper disposal of 5-Amino-2,4-bis(methoxymethyl)benzonitrile. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be univer...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 5-Amino-2,4-bis(methoxymethyl)benzonitrile. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this guide is built upon established principles of chemical safety, regulatory standards, and data from analogous benzonitrile compounds to ensure a cautious and compliant disposal process. The procedures outlined herein are designed to empower researchers and laboratory managers to handle this chemical waste responsibly, minimizing risks to personnel and the environment.

Hazard Assessment and Waste Characterization

The first and most critical step in any disposal protocol is to understand the potential hazards of the substance. Based on its functional groups (amino, nitrile, aromatic ring), 5-Amino-2,4-bis(methoxymethyl)benzonitrile must be treated as a hazardous substance.

  • Toxicity: Nitrile-containing compounds are a well-known class of chemicals with potential for significant toxicity. They can be harmful if swallowed, in contact with skin, or inhaled.[1][2] The primary concern with nitriles is their potential to metabolize into cyanide, a potent toxin. Therefore, all routes of exposure must be strictly avoided.

  • Irritation: Analogous amino-benzonitrile compounds are known to cause skin and serious eye irritation.[3] Assume this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract.

  • Reactivity: A critical and non-negotiable safety precaution is the segregation of nitrile waste from strong acids. Contact with acids can cause a violent reaction that liberates highly toxic and flammable hydrogen cyanide (HCN) gas. This compound should also be kept away from strong oxidizing agents.[3]

  • Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life.[1] Uncontrolled release into drains or the environment must be prevented.[1]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[4] Given the toxicological profile of the nitrile functional group, this compound's waste must be managed as hazardous chemical waste .[5][6]

Hazard Profile & Disposal Summary
Inferred Hazard Class Toxic, Irritant
Primary Risks Harmful if swallowed, inhaled, or in contact with skin; potential for severe eye and skin irritation.[1][3]
Key Incompatibility Strong Acids (risk of toxic gas release), Strong Oxidizing Agents.[7]
Regulatory Status Must be managed as Hazardous Waste under EPA RCRA regulations.[5]
Container Requirement Chemically resistant, leak-proof container with a secure lid (e.g., HDPE or the original container).[8][9]
Disposal Route Collection by a licensed hazardous waste disposal facility. Do NOT dispose of down the drain.[3]

Personal Protective Equipment (PPE)

When handling 5-Amino-2,4-bis(methoxymethyl)benzonitrile in any form, including its waste, a comprehensive PPE protocol is mandatory to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile rubber gloves are a common and appropriate choice for handling many organic chemicals.[2][10] Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to protect against inhalation.[12]

On-Site Waste Accumulation and Storage

Proper containment and labeling from the moment waste is generated are fundamental to a safe disposal process.

Step-by-Step Waste Collection Protocol
  • Select a Container: Use a designated hazardous waste container that is compatible with the chemical. The best option is often the original product container or a clean, empty container made of high-density polyethylene (HDPE).[9] The container must be in good condition, free from leaks, and have a tightly sealing lid.[8][9]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9][13] This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 5-Amino-2,4-bis(methoxymethyl)benzonitrile." Avoid using abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date the container was first used for waste accumulation.

  • Segregate Waste Streams:

    • Crucially, keep this nitrile waste stream separate from all acidic waste. [7][10]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing wastes can create dangerous reactions and complicates the disposal process.[8] Keep solid and liquid waste separate.[8]

  • Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, clearly marked, and have secondary containment (such as a spill tray) to capture any potential leaks.[14] Keep the container closed at all times except when adding waste.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill alone or without proper training and PPE.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Cover drains to prevent environmental release.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive liquids.

  • Clean-Up: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[15] The container must be properly labeled as described in the section above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.

  • Report: Report the spill to your institution's EHS department immediately.

Final Disposal Workflow

The ultimate disposal of 5-Amino-2,4-bis(methoxymethyl)benzonitrile must be handled by a licensed and certified hazardous waste management company. Laboratory personnel are responsible for the safe and compliant accumulation and preparation of the waste for pickup.

G cluster_lab In the Laboratory cluster_ehs Institutional EHS & Contractor cluster_disposal Final Disposition A Waste Generation (Solid or Liquid) B Select & Label Approved Container (Toxic, Nitrile Waste) A->B C Segregate from Incompatibles (Especially Acids) B->C D Store in Satellite Accumulation Area (Secondary Containment) C->D E Container Full: Request Waste Pickup from EHS/Safety Office D->E F EHS Personnel Collect & Consolidate Waste E->F G Manifest & Prepare for Transport F->G H Licensed Contractor Transports Waste Off-site G->H I Waste Treatment & Disposal at Permitted TSDF (e.g., Incineration) H->I

Caption: Workflow for the disposal of 5-Amino-2,4-bis(methoxymethyl)benzonitrile waste.

Step-by-Step Disposal Protocol
  • Waste Characterization: Confirm that the waste is properly identified as "Waste 5-Amino-2,4-bis(methoxymethyl)benzonitrile" and that its hazards are clearly noted on the label.

  • Request Pickup: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days), contact your EHS department to schedule a waste pickup.

  • Documentation: Your EHS office will handle the creation of a hazardous waste manifest. This is a "cradle-to-grave" legal document that tracks the waste from your laboratory to its final disposal site, ensuring compliance with EPA regulations.[16]

  • Handover: Transfer the waste to authorized EHS personnel or the licensed waste contractor as directed. Do not allow unauthorized personnel to handle or transport hazardous waste.

  • Final Disposition: The hazardous waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic chemical waste of this nature is high-temperature incineration, which ensures complete destruction of the hazardous components.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 5-Amino-2,4-bis(methoxymethyl)benzonitrile waste in a manner that ensures safety, protects the environment, and maintains strict regulatory compliance.

References

  • Republic Services. (2025, October 23).
  • ERG Environmental.
  • Tetra Tech. (2022, July 12).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • National Center for Biotechnology Information.
  • Ace Waste.
  • SCION Instruments. (2025, January 21).
  • Lab Manager. (2025, February 21).
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Sigma-Aldrich. (2026, January 13).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • Fisher Scientific. (2013, October 15). SAFETY DATA SHEET - 2-Amino-5-methoxybenzonitrile.
  • Thermo Fisher Scientific. (2025, September 5).
  • Centers for Disease Control and Prevention (CDC). NIOSH Criteria for a Recommended Standard: Nitriles.
  • Chem Service. (2015, January 12).
  • Physikalisch-Technische Bundesanstalt.
  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Benzonitrile, 2-amino-5-nitro-.
  • CP Lab Safety.
  • Thermo Fisher Scientific. (2025, September 6).
  • Vanderbilt Environmental Health and Safety.

Sources

Handling

Comprehensive PPE and Safety Protocol for Handling 5-Amino-2,4-bis(methoxymethyl)benzonitrile

This guide provides essential, field-proven safety protocols for handling 5-Amino-2,4-bis(methoxymethyl)benzonitrile. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for handling 5-Amino-2,4-bis(methoxymethyl)benzonitrile. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through an unwavering commitment to safety and scientific integrity. This document is structured to deliver immediate, actionable information tailored for researchers, scientists, and drug development professionals.

Hazard Profile Analysis: A Logic-Driven Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Amino-2,4-bis(methoxymethyl)benzonitrile is not broadly available, a reliable hazard profile can be constructed by analyzing its core chemical structures: a substituted benzonitrile and an aromatic amine. This approach allows us to anticipate risks and establish robust safety measures.

  • Benzonitrile Core: The benzonitrile group is known for its potential toxicity. The parent compound, benzonitrile, is classified as harmful if swallowed or in contact with skin.[1] Upon combustion, it can emit highly toxic fumes, including hydrogen cyanide and nitrogen oxides.

  • Aromatic Amine Functionality: The amino group attached to the benzene ring places this compound in the aromatic amine class. As a group, these chemicals warrant careful handling due to risks of skin irritation, eye irritation, and potential for absorption through the skin.[2][3][4] Safety data for structurally similar compounds like 2-Amino-5-methoxybenzonitrile and 2-Amino-4-methylbenzonitrile show they are harmful if swallowed, in contact with skin, or inhaled, and cause serious skin and eye irritation.[5][6]

Based on this analysis, 5-Amino-2,4-bis(methoxymethyl)benzonitrile should be handled as a substance that is harmful via oral, dermal, and inhalation routes, and is a skin and eye irritant.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any task, ensure that primary engineering and administrative controls are in place.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure ventilation is adequate to keep airborne concentrations low.[8]

  • Administrative Controls: Develop and practice emergency response plans for spills or exposures.[3] Never work alone when handling highly hazardous materials. All personnel must be trained on the specific risks of this compound and the procedures outlined in this guide.

Task-Specific PPE Selection: A Tiered Approach

The level of required PPE directly corresponds to the risk of exposure for a given task. This tiered system ensures adequate protection without being unduly burdensome for low-risk activities.

Tier Level Task Examples Minimum Required PPE
Tier 1: Low Exposure Potential • Weighing milligram quantities in a vented balance enclosure.• Preparing dilute stock solutions inside a fume hood.Safety glasses with side shields, standard lab coat, single pair of nitrile gloves.
Tier 2: Standard Handling • Conducting reactions with gram-scale quantities.• Performing extractions or purifications (e.g., chromatography).• Handling stock solutions.Chemical splash goggles, chemical-resistant lab coat or apron over a lab coat, double-gloving with nitrile or neoprene gloves.
Tier 3: High Exposure Potential • Handling multi-gram or kilogram quantities.• Operations with a high risk of splashing or aerosol generation.• Responding to a spill.Full-face shield over chemical splash goggles, chemical-resistant suit or apron, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™), and respiratory protection may be required based on risk assessment.[9]

Detailed PPE Specifications and Rationale

Choosing the correct type of PPE is as critical as wearing it. The causality behind each selection is rooted in the compound's hazard profile.

Eye and Face Protection
  • Rationale: Protects against splashes of liquids or solid particulates that can cause serious eye irritation.[5][6]

  • Tier 1: Safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards.

  • Tier 2 & 3: Chemical splash goggles are mandatory. For tasks with a significant splash risk, a full-face shield must be worn over the goggles to protect the entire face.[9]

Hand Protection
  • Rationale: Prevents dermal contact, a primary exposure route for benzonitriles and aromatic amines. Contaminated gloves should be removed immediately, and hands washed.

  • Selection: Nitrile gloves offer good protection against incidental splashes of many chemicals, including amines.[9] For prolonged contact or immersion, or when using specific solvents, consult the glove manufacturer's permeation data. A study on aromatic amine permeation highlights that breakthrough times can vary significantly between glove materials.[10]

  • Best Practice (Tier 2 & 3): Double-gloving is recommended. This provides a significant safety margin. If the outer glove is contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.[11]

Body Protection
  • Rationale: Prevents contamination of personal clothing and skin.[7]

  • Standard Use: A long-sleeved lab coat should be worn at all times and kept fully fastened.

  • High-Risk Tasks: For larger quantities or spill response, a chemical-resistant apron (e.g., made of rubber or PVC) worn over the lab coat provides an additional barrier against liquid penetration.[9]

Respiratory Protection
  • Rationale: Prevents inhalation of the compound, especially if it is a fine powder or if aerosols are generated.

  • Standard Use: A properly functioning chemical fume hood is the primary means of respiratory protection and is sufficient for most laboratory-scale operations.

  • When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100) should be used.[7] All personnel requiring respirators must be part of a formal respiratory protection program with fit testing and training.

Procedural Protocols

Adherence to strict procedures for donning, doffing, and emergencies is critical to ensuring PPE effectiveness.

Protocol 5.1: PPE Donning and Doffing Sequence

This sequence is designed to prevent cross-contamination from a "dirty" exterior to a "clean" interior.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) cluster_final Final Step don1 1. Lab Coat / Apron don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Outer glove over cuff) don3->don4 doff1 1. Gloves (Outer then Inner) doff2 2. Apron / Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4 wash Wash Hands Thoroughly doff4->wash

Caption: PPE Donning and Doffing Workflow.

Protocol 5.2: Emergency Spill Response

Immediate and correct action can significantly mitigate the harm from a spill.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Close the fume hood sash and the lab door.

  • Report: Inform your supervisor and institutional safety office immediately.

  • Assess: Only trained personnel with appropriate PPE (Tier 3) should manage the cleanup.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[7] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling workflow.

Personnel Decontamination
  • Skin Contact: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.

Disposal of Contaminated PPE
  • Gloves: Disposable nitrile gloves contaminated with this chemical must be treated as hazardous waste.[12] Do not dispose of them in the regular trash. Place them in a designated, sealed container for chemical waste.

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

Chemical Waste Disposal
  • Waste Classification: All waste containing 5-Amino-2,4-bis(methoxymethyl)benzonitrile, including surplus material and contaminated consumables, must be classified as hazardous chemical waste.

  • Containers: Collect waste in robust, sealed, and clearly labeled containers. Ensure waste streams are compatible; do not mix nitriles with strong acids, which can release hydrogen cyanide.[13]

  • Procedure: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14][15]

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxy-4-methylbenzonitrile.
  • Sciencemadness Wiki. (2020, February 2). Benzonitrile.
  • Fisher Scientific. (2013, October 15). SAFETY DATA SHEET - 2-Amino-5-methoxybenzonitrile, 95%.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 4-Methoxybenzonitrile.
  • Akzo Nobel Coatings Ltd. (n.d.). Safety Data Sheet.
  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6).
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile.
  • Inchem.org. (1999, October). ICSC 1103 - BENZONITRILE.
  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzonitrile, 2-amino-5-nitro-.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • Sigma-Aldrich. (n.d.). Safety Information for 5-Amino-2-methoxy-4-methylbenzonitrile.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • UFF. (n.d.). Chemical Waste Management for Laboratories.
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • Wikipedia. (n.d.). Benzonitrile.
  • Chem-Impex. (n.d.). 5-Amino-2-methylbenzonitrile.
  • PubChem. (n.d.). 5-Amino-2-[3-(methoxymethyl)phenoxy]benzonitrile.
  • CymitQuimica. (n.d.). Benzonitrile, 2-amino-5-methyl-.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.